molecular formula C14H18N2O4 B3183413 3-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid CAS No. 1131595-03-3

3-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid

Cat. No.: B3183413
CAS No.: 1131595-03-3
M. Wt: 278.3 g/mol
InChI Key: GLKIELGAKRNCPQ-UHFFFAOYSA-N
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Description

3-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C14H18N2O4. It is a piperidine derivative that features both amino and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid typically involves the protection of the piperidine nitrogen, followed by the introduction of the benzyloxycarbonyl group. One common method involves the reaction of piperidine with benzyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to introduce the amino and carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted piperidine derivatives .

Scientific Research Applications

3-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of piperidine-based drugs.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

3-amino-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c15-14(12(17)18)7-4-8-16(10-14)13(19)20-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKIELGAKRNCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid
Reactant of Route 2
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3-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid
Reactant of Route 3
3-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid
Reactant of Route 4
3-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid
Reactant of Route 5
3-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid
Reactant of Route 6
3-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid

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